molecular formula C21H20O2S B2950414 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol CAS No. 251307-47-8

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol

Cat. No. B2950414
CAS RN: 251307-47-8
M. Wt: 336.45
InChI Key: YYBQGBXESZEJMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties like acidity, basicity, and reactivity with other reagents are also analyzed .

Scientific Research Applications

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol has a wide range of applications in scientific research. It is used in the synthesis of drugs, natural products, and other organic compounds. This compound has also been used in the synthesis of dyes, fragrances, and food additives. This compound has been used in the synthesis of a variety of biologically active compounds, including drugs, natural products, and other organic compounds. This compound has also been used in the synthesis of a variety of other compounds, including dyes, fragrances, and food additives.

Mechanism of Action

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol is a sulfur-containing compound that is used in the synthesis of a variety of biologically active compounds. The primary mechanism of action of this compound is through the inhibition of enzymes involved in the synthesis of proteins, nucleic acids, and other macromolecules. This compound can also act as an antioxidant, helping to protect cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. This compound has also been found to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been found to have antioxidant activity, helping to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The primary advantage of using 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol in lab experiments is its wide range of applications. This compound can be used in the synthesis of a variety of biologically active compounds, including drugs, natural products, and other organic compounds. This compound is also relatively inexpensive and can be easily synthesized using a variety of methods. The primary limitation of using this compound in lab experiments is its toxicity. This compound is considered to be a moderately toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol in scientific research. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral activities, and further research could explore the potential therapeutic applications of this compound. This compound could also be explored as a potential inhibitor of other enzymes involved in the synthesis of proteins, nucleic acids, and other macromolecules. Additionally, this compound could be explored as a potential antioxidant, helping to protect cells from oxidative stress. Finally, this compound could be explored as a potential ingredient in food additives, fragrances, and dyes.

Synthesis Methods

2-(Benzylsulfinyl)-1,1-diphenyl-1-ethanol can be synthesized using a variety of methods. The most commonly used method is the reaction of benzyl bromide with sodium sulfite in the presence of an acid catalyst. This reaction gives this compound in good yields, usually in the range of 80-95%. Other methods of synthesis include the reaction of sodium sulfite with ethyl bromide, the reaction of sodium sulfite with ethyl iodide, and the reaction of sodium sulfite with benzyl chloride.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a common source of this information .

properties

IUPAC Name

2-benzylsulfinyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-24(23)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBQGBXESZEJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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